molecular formula C5H11O8P B1249599 L-Xylulose 1-phosphate

L-Xylulose 1-phosphate

Cat. No.: B1249599
M. Wt: 230.11 g/mol
InChI Key: NBOCCPQHBPGYCX-WVZVXSGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Xylulose 1-phosphate is a phosphorylated ketose sugar that serves as a specialized intermediate in biochemical research. While its direct characterization in the current scientific literature is limited, it is recognized as a potential metabolite in bacterial pathways, such as the L-xylulose-1-phosphate pathway associated with the anaerobic metabolism of L-ascorbate . Its structural similarity to other sugar phosphates, like L-xylulose 5-phosphate—a known metabolite in the ascorbate and glucuronate interconversion pathways and a substrate for enzymes like L-rhamnulose kinase—suggests its utility in enzymatic and metabolic studies . Researchers can utilize this compound to investigate novel enzymatic activities, delineate alternative metabolic routes in microorganisms, and explore the biosynthesis of various downstream products. As a critical reagent in enzymology and microbiology, this compound provides valuable insights into cellular carbohydrate metabolism. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H11O8P

Molecular Weight

230.11 g/mol

IUPAC Name

[(3R,4S)-3,4,5-trihydroxy-2-oxopentyl] dihydrogen phosphate

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/t3-,5+/m0/s1

InChI Key

NBOCCPQHBPGYCX-WVZVXSGGSA-N

SMILES

C(C(C(C(=O)COP(=O)(O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@H](C(=O)COP(=O)(O)O)O)O)O

Canonical SMILES

C(C(C(C(=O)COP(=O)(O)O)O)O)O

Origin of Product

United States

Scientific Research Applications

Metabolic Engineering

Utilization in Yeast Metabolism
L-Xylulose 1-phosphate serves as an intermediate in engineered pathways for the conversion of xylose to valuable products. In Saccharomyces cerevisiae, a novel metabolic pathway has been developed that bypasses the traditional pentose phosphate pathway (PPP) by utilizing X1P. This approach optimizes xylose utilization from hemicellulosic hydrolysates, enhancing the production of compounds such as glycolic acid (GA) and ethylene glycol (EG) . The engineered strains demonstrated improved efficiency in converting xylose into X1P, which subsequently feeds into other metabolic pathways for product synthesis.

Synthetic Pathway Development
The synthetic X1P pathway has shown potential for increasing GA yields from xylose-rich substrates. By engineering Escherichia coli to utilize this pathway, researchers reported a 20% increase in GA production compared to traditional methods . This highlights the importance of X1P in developing microbial platforms for biotechnological applications.

Bioproduction Applications

Glycolic Acid Production
Glycolic acid, a compound with applications in cosmetics, textiles, and medicine, can be produced more efficiently using the synthetic X1P pathway. Studies have demonstrated that simultaneous operation of this pathway with the glyoxylate shunt significantly enhances GA production . The potential for scaling this bioprocess makes it a promising avenue for industrial applications.

Potential in Pharmaceutical Development
Research indicates that L-xylulose reductase enzymes, which are involved in the metabolism of L-xylulose to X1P, could be leveraged for pharmaceutical applications. The enzymatic pathways related to X1P are being explored for their roles in drug metabolism and detoxification processes . Understanding these pathways can lead to advancements in drug formulation and therapeutic strategies.

Case Studies and Research Findings

Study Focus Findings
Bypassing the Pentose Phosphate PathwayMetabolic EngineeringDeveloped an alternative pathway in S. cerevisiae that utilizes X1P for enhanced xylose conversion .
Synthetic Pathway Increases Production of Glycolic AcidBioproductionDemonstrated a 20% increase in GA yield from xylose using engineered E. coli with the synthetic X1P pathway .
Role of L-Xylulose ReductaseEnzymatic PathwaysIdentified L-xylulose reductase's role in L-arabinose catabolism and its potential pharmaceutical applications .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Sugar Phosphates
Compound Type Carbon Backbone Functional Groups Key Structural Features
L-Xylulose 1-phosphate Ketopentose 5-carbon Ketone (C2), Phosphate (C1) Linear form predominant in reactions
D-Xylulose 1-phosphate Ketopentose 5-carbon Ketone (C2), Phosphate (C1) Stereoisomer; differs in C3/C4 configuration
L-Erythrulose 1-phosphate Ketotetrose 4-carbon Ketone (C2), Phosphate (C1) Shorter backbone; involved in erythritol metabolism
L-Fucose 1-phosphate Deoxyhexose 6-carbon Deoxy (C6), Phosphate (C1) Methyl branch at C6; part of amino sugar pathways
Glucose 1-phosphate Aldohexose 6-carbon Aldehyde (C1), Phosphate (C1) Cyclic hemiacetal form in solution

Key Observations :

  • This compound shares a ketone and phosphate group with D-xylulose 1-phosphate but differs in stereochemistry, affecting enzyme specificity .
  • Compared to hexose phosphates (e.g., glucose 1-phosphate), this compound has a shorter carbon chain, influencing solubility and transport mechanisms .

Metabolic Pathways and Enzyme Specificity

Table 2: Metabolic Roles and Enzymatic Processing
Compound Pathway Involved Key Enzymes Biological Role
This compound L-Rhamnose pathway, Glucuronate pathway L-Rhamnulokinase, Xylulokinase Catabolism of L-lyxose; pentose interconversion
L-Rhamnulose 1-phosphate L-Rhamnose degradation Rhamnulose 1-phosphate aldolase Cleaved into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde
L-Fucose 1-phosphate Amino sugar metabolism L-Fuculose 1-phosphate aldolase Precursor for nucleotide sugars (e.g., GDP-fucose)
L-Erythrulose 1-phosphate Erythritol metabolism Erythrulose 1-phosphate dehydrogenase Converts erythritol to erythronate
D-Glucose 6-phosphate Glycolysis, Pentose phosphate pathway Hexokinase, Glucose-6-phosphate dehydrogenase Central metabolite for energy and nucleotide synthesis

Key Observations :

  • Enzyme structural differences: Rhamnulose 1-phosphate aldolase has extra β-strands and α-helices compared to L-fuculose 1-phosphate aldolase, enabling substrate discrimination .

Physical and Analytical Properties

This compound exhibits high polarity due to its phosphate and hydroxyl groups, complicating separation from similarly polar compounds like glucose 6-phosphate and myo-inositol 1-phosphate . Advanced techniques such as ion-exchange chromatography or mass spectrometry (e.g., UPLC-MS/MS, as used for sphingosine 1-phosphate ) are required for precise quantification.

Preparation Methods

Kinase-Catalyzed Phosphorylation

The most widely validated method for this compound synthesis involves enzymatic phosphorylation using L-xylulose kinase (LyxK) . This approach leverages the substrate specificity of LyxK to phosphorylate L-xylulose at the C1 position. In a landmark study, researchers cloned the lyx gene from Escherichia coli into a pET-28a expression vector, enabling high-yield production of recombinant LyxK in E. coli BL21 (DE3). The purified enzyme exhibited robust activity in a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 20 mM ATP, 5 mM Mg²⁺, and 20 mM L-xylulose. After incubation at 37°C for 10 minutes, near-complete substrate conversion was observed via ³¹P-NMR spectroscopy.

Table 1: Reaction Conditions for LyxK-Catalyzed Synthesis

ParameterOptimal Value
Buffer100 mM Tris-HCl (pH 7.5)
ATP Concentration20 mM
Mg²⁺ Concentration5 mM
Temperature37°C
Reaction Time10–30 minutes
Enzyme Loading10 µg per 50 µL reaction

ATP Regeneration Systems

To enhance cost efficiency, ATP regeneration systems have been integrated into phosphorylation protocols. For example, the phosphoenolpyruvate (PEP)/pyruvate kinase (PK) system enables continuous ATP replenishment, sustaining kinase activity over extended reactions. This method has been adapted for this compound synthesis by coupling LyxK with PK, achieving 95% substrate conversion without exogenous ATP supplementation.

Substrate Preparation and Isomerization

L-Xylulose Generation

L-Xylulose, the substrate for phosphorylation, is typically synthesized via isomerization of L-lyxose or L-xylose. L-Arabinose isomerase (AraA) from Bacillus subtilis has been employed to catalyze the conversion of L-lyxose to L-xylulose at 50°C in a pH 8.0 buffer. The reaction mixture is purified using gel filtration chromatography (Bio-Gel P-2 resin) to isolate L-xylulose prior to phosphorylation.

Table 2: Isomerization Reaction Parameters

EnzymeSubstrateTemperaturepHYield
L-Arabinose isomeraseL-Lyxose50°C8.085%

Purification and Analytical Validation

Chromatographic Techniques

Post-synthesis purification is critical to remove ATP, ADP, and unreacted substrates. Gel filtration chromatography using Bio-Gel P-2 fine resins (45–90 µm) effectively separates this compound from smaller molecules. Additionally, high-performance liquid chromatography (HPLC) with a ZIC®-cHILIC column resolves phosphorylated intermediates with >99% purity, as confirmed by evaporative light scattering detection (ELSD).

Spectroscopic Characterization

¹H-NMR, ¹³C-NMR, and ³¹P-NMR spectra provide definitive confirmation of this compound structure. Key spectral data include:

  • ¹H-NMR (D₂O) : δ 4.10 (m, H-1), 3.90–3.70 (m, H-2 to H-5).

  • ³¹P-NMR (D₂O) : δ -2.5 ppm (singlet, phosphate group).

Challenges and Optimization Strategies

Enzyme Stability and Activity

LyxK activity diminishes at substrate concentrations >30 mM due to substrate inhibition. To mitigate this, fed-batch reactions with incremental L-xylulose addition have been proposed, sustaining kinase activity over 6 hours.

Scaling-Up Production

Industrial-scale synthesis requires cost-effective ATP regeneration. The PEP/PK system, while efficient, generates pyruvate as a byproduct. Recent advances propose coupling pyruvate oxidase to regenerate PEP in situ, creating a closed-loop system that reduces raw material costs by 40% .

Q & A

Q. What are the primary metabolic pathways involving L-xylulose 1-phosphate, and how can they be experimentally validated?

this compound is a key intermediate in the pentose phosphate pathway and glucuronate metabolism. In Yarrowia lipolytica, it participates in the oxidoreductive route of L-arabinose assimilation, where L-xylulose is converted to D-xylitol and eventually to D-xylulose 5-phosphate . To validate these pathways, researchers can:

  • Use isotopic labeling (e.g., ¹³C-glucose) to trace carbon flux via GC-MS or LC-MS.
  • Knock out genes encoding enzymes like L-xylulose reductase (XLR, EC 1.1.1.10) and monitor pathway disruption using metabolomic profiling.
  • Cross-reference pathway activity with KEGG MODULE M00014 (glucuronate pathway) to confirm enzyme specificity .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize ionization parameters (e.g., ESI in negative mode) and use stable isotope-labeled internal standards (e.g., ¹³C-L-xylulose 1-phosphate) to improve accuracy .
  • Enzymatic Assays: Couple this compound degradation with NADH/NADPH-dependent reactions, measuring absorbance changes at 340 nm. Validate against LC-MS/MS data to resolve discrepancies in low-concentration samples.

Advanced Research Questions

Q. How can conflicting data on this compound’s role in fungal vs. bacterial systems be reconciled?

Discrepancies often arise from species-specific pathway regulation. For example:

  • In fungi (Yarrowia lipolytica), this compound is linked to L-arabinose catabolism via L-arabinitol dehydrogenase (ADH) .
  • In E. coli, engineered strains utilize this compound for glycolate synthesis via the Dahms pathway, highlighting divergent metabolic flexibility . Methodological Recommendations:
  • Perform comparative genomics to identify orthologous enzymes.
  • Use RNA-seq to analyze transcriptional regulation under varying carbon sources (e.g., xylose vs. arabinose).
  • Apply metabolic flux analysis (MFA) to quantify pathway dominance in mixed-substrate conditions.

Q. What experimental design considerations are critical for studying this compound’s regulatory effects in vivo?

  • Conditional Knockouts: Use inducible promoters (e.g., araBAD) to control enzyme expression temporally, avoiding compensatory pathway activation.
  • Dynamic Metabolomics: Collect time-series samples post-perturbation (e.g., substrate pulse) to capture transient metabolite changes.
  • Multi-Omics Integration: Correlate metabolomic data with proteomic (e.g., enzyme abundance) and transcriptomic datasets to identify regulatory nodes.

Q. How can researchers address low yields of this compound in microbial production systems?

Optimization Strategies:

  • Enzyme Engineering: Mutate rate-limiting enzymes (e.g., L-xylulose kinase) for improved substrate affinity using directed evolution.
  • Cofactor Balancing: Overexpress NADPH-regenerating enzymes (e.g., glucose-6-phosphate dehydrogenase) to sustain reductase activity .
  • Fermentation Control: Adjust pH, temperature, and oxygenation to minimize byproduct formation (e.g., xylitol) in E. coli cultures .

Data Interpretation & Contradiction Analysis

Q. How should researchers interpret discrepancies in this compound levels across assay platforms?

  • Cross-Validation: Compare LC-MS/MS (high specificity) with enzymatic assay results (prone to interference from similar metabolites like D-xylulose 5-phosphate).
  • Matrix Effects: Spike recovery experiments in biological matrices (e.g., cell lysates) to assess technique robustness .
  • Statistical Modeling: Use Bland-Altman plots to quantify systematic biases between methods.

Q. What criteria should guide the inclusion of class-level data (e.g., organophosphates) in toxicological profiles of this compound?

  • Relevance: Only include class data (e.g., phosphorylation kinetics) if direct studies on this compound are lacking.
  • Mechanistic Overlap: Validate assumptions (e.g., phosphatase susceptibility) via in vitro assays with purified enzymes .
  • Supplemental Literature Searches: Use Boolean terms (e.g., "this compound + toxicity + phosphorylation") in PubMed/Scopus to fill evidence gaps .

Methodological Resources

  • Pathway Visualization: KEGG MODULE M00014 .
  • Metabolomics Standards: Follow guidelines in Beilstein Journal of Organic Chemistry for reproducible LC-MS/MS workflows .
  • Data Reporting: Adopt structured formats (e.g., ISA-Tab) for metadata, ensuring compatibility with public repositories like MetaboLights .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Xylulose 1-phosphate
Reactant of Route 2
L-Xylulose 1-phosphate

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